Hexapeptide-10 Acetate

CAS No.:

Cat. No.: VC19752660

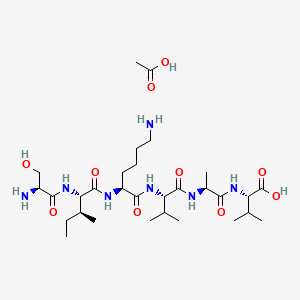

Molecular Formula: C30H57N7O10

Molecular Weight: 675.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H57N7O10 |

|---|---|

| Molecular Weight | 675.8 g/mol |

| IUPAC Name | acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C28H53N7O8.C2H4O2/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43;1-2(3)4/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43);1H3,(H,3,4)/t16-,17-,18-,19-,20-,21-,22-;/m0./s1 |

| Standard InChI Key | FIFWXXZWRVLXSE-NRKABSNUSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N.CC(=O)O |

| Canonical SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N.CC(=O)O |

Introduction

Chemical and Structural Properties of Hexapeptide-10 Acetate

Hexapeptide-10 Acetate is a synthetic peptide with the molecular formula and a molecular weight of 675.81 g/mol . Its acetate form enhances stability and solubility, critical for formulation in cosmetic products. The peptide sequence mimics the adhesion motifs of laminin, a glycoprotein essential for basement membrane integrity .

Synthesis and Stability

The compound is synthesized via solid-phase peptide synthesis (SPPS), ensuring high purity and sequence accuracy . Storage recommendations specify keeping the powder at -20°C for up to three years and dissolved formulations at -80°C for one year to prevent degradation .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 675.81 g/mol | |

| Solubility | Soluble in aqueous buffers | |

| Storage Conditions | -20°C (powder), -80°C (solution) |

Biological Mechanisms and Dermatological Effects

Hexapeptide-10 Acetate exerts its effects by modulating extracellular matrix (ECM) components, particularly laminin V and α6-integrin. These proteins are critical for anchoring keratinocytes to the basement membrane via hemidesmosomes . Aging reduces laminin V synthesis and integrin expression, leading to skin laxity; this peptide counteracts these changes by:

-

Stimulating Laminin V Production: Fibroblasts treated with Hexapeptide-10 Acetate show a 75% increase in laminin V synthesis .

-

Enhancing α6-Integrin Expression: Keratinocyte adhesion improves by 38%, restoring dermo-epidermal junction cohesion .

-

Promoting Cellular Proliferation: Fibroblast proliferation rises by 75%, accelerating tissue repair .

Clinical Efficacy in Skin Restructuring

In vivo studies demonstrate that topical application (0.005% concentration) increases skin compactness by 22% and firmness by 18% within eight weeks . These effects are attributed to reinforced ECM architecture and enhanced cell-matrix interactions.

Applications in Cosmetic Formulations

Hexapeptide-10 Acetate is incorporated into emulsions, serums, and gels at concentrations ≤0.005% . Its compatibility with common cosmetic excipients and stability under varied pH conditions (4.0–7.5) make it versatile for anti-aging products.

Table 2: Formulation Guidelines

| Parameter | Recommendation | Source |

|---|---|---|

| Concentration Range | 0.001% – 0.005% | |

| pH Stability | 4.0 – 7.5 | |

| Compatible Excipients | Hyaluronic acid, ceramides |

Recent Advances and Future Directions

Recent studies explore synergies with antioxidants like ascorbic acid to amplify collagen synthesis . Additionally, advancements in peptide delivery systems, such as liposomal encapsulation, aim to enhance epidermal penetration . Future research may investigate its potential in wound healing and scar reduction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume